![molecular formula C11H14O3 B062909 2-(2-Methylphenoxy)butanoic acid CAS No. 161790-50-7](/img/structure/B62909.png)
2-(2-Methylphenoxy)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(2-Methylphenoxy)butanoic acid involves multiple steps, including the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce specific acyl chlorides, which are then subjected to further reactions to obtain the desired product. For instance, Zhang Dan-shen (2009) described a synthesis pathway for a similar compound, showcasing the complexity and versatility of synthetic methods available for such molecules (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure of (2-methylphenoxy)acetic acid has been analyzed through crystallography, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules, which is further stabilized by C—H⋯O hydrogen bonding. This detailed structural information underscores the compound's potential for forming stable molecular arrangements and interactions (P. Cox & G. Hickey, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Methylphenoxy)butanoic acid and its derivatives can lead to a wide range of products, indicating the compound's reactivity and versatility. For example, the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine results in the formation of specific amides and esters, illustrating the compound's applicability in synthesizing complex molecules (I. Novakov et al., 2017).
Scientific Research Applications
Adsorption and Degradation in Soils : A study compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. It found that adsorption decreased in a sequence with different phenoxyalkanoic acids, including 4-(2,4-dichlorophenoxy) butanoic acid and 4-(4-chloro-2-methylphenoxy) butanoic acid. The predominant dissipation mechanism in soils was bacterial degradation (Paszko et al., 2016).
Sorption to Soil, Organic Matter, and Minerals : Another study reviewed sorption experiments of phenoxy herbicides, including various phenoxyalkanoic acids, to soil and other materials. It suggested that soil organic matter and iron oxides are relevant sorbents for these herbicides (Werner et al., 2012).
Antimicrobial Activity : A research focusing on the synthesis and antimicrobial activity of derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, including 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, revealed significant antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).
Effects on Skeletal Muscle Chloride Channel Conductance : A study on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids indicated their role in blocking chloride membrane conductance in rat striated muscle, suggesting their potential biological activity (Carbonara et al., 2001).
Supramolecular Solvent-Based Liquid Phase Microextraction : A study developed an environmentally friendly method for the extraction of phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid and 4-(4-Chloro-2-methylphenoxy) butanoic acid, from water and rice samples (Seebunrueng et al., 2020).
properties
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
Record name | 2-(2-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)butanoic acid | |
CAS RN |
161790-50-7 | |
Record name | 2-(2-methylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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